2-(4-methylphenyl)azetidine
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Overview
Description
2-(4-Methylphenyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N. It features a four-membered azetidine ring substituted with a 4-methylphenyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another approach is the one-pot synthesis of azetidines from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Azetidines can also be synthesized via intramolecular amination of organoboronates, which involves a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method is favored for its efficiency and ability to produce azetidines in high yields under mild conditions.
Electrocatalytic Hydroamination: This technique merges cobalt catalysis and electricity to enable regioselective C-N bond formation, providing azetidines in good yields.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines typically yields the corresponding amines.
Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Azetidinones: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Azetidines: Produced via nucleophilic substitution.
Scientific Research Applications
2-(4-Methylphenyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates reactions that lead to the formation of reactive intermediates, which can interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine: The parent compound, which lacks the 4-methylphenyl substitution.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 2-(4-Methylphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential bioactivity compared to other azetidines and related compounds .
Properties
CAS No. |
1270471-80-1 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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